molecular formula C15H12F3NO2 B11791916 Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate

Cat. No.: B11791916
M. Wt: 295.26 g/mol
InChI Key: SSXFBQULUGEONC-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid, 4-fluorobenzaldehyde, and ethyl difluoromethyl ketone.

    Formation of Intermediate: The first step involves the reaction of 2-chloronicotinic acid with 4-fluorobenzaldehyde in the presence of a base to form an intermediate compound.

    Introduction of Difluoromethyl Group: The intermediate is then reacted with ethyl difluoromethyl ketone under specific conditions to introduce the difluoromethyl group.

    Final Product Formation: The final step involves esterification to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate has several scientific research applications:

    Pharmaceuticals: It is studied for its potential as a drug candidate due to its unique structural features.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

    Material Science: It is investigated for its properties in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(trifluoromethyl)-6-(4-fluorophenyl)nicotinate
  • Ethyl 2-(difluoromethyl)-6-(4-chlorophenyl)nicotinate
  • Ethyl 2-(difluoromethyl)-6-(4-bromophenyl)nicotinate

Uniqueness

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart specific chemical and biological properties

Biological Activity

Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by the presence of fluorinated substituents, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F2N2O2, and it has a molecular weight of approximately 270.24 g/mol. The compound features a difluoromethyl group and a 4-fluorophenyl substituent attached to a pyridine ring, which enhances its lipophilicity and metabolic stability.

1. Binding Affinity:
Research indicates that compounds with similar structures exhibit significant binding affinities to various biological targets, including nicotinic acetylcholine receptors (nAChRs). This compound may modulate neurotransmitter release by interacting with these receptors, potentially influencing cognitive functions and neuroprotection.

2. Anti-inflammatory Properties:
Fluorinated compounds are often associated with enhanced anti-inflammatory activity. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Research Findings

Case Studies:

  • Neuroprotective Effects:
    A study evaluated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The compound demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive performance in treated mice compared to controls.
  • Antitumor Activity:
    In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityMechanism
This compoundNeuroprotective, Anti-inflammatory, AntitumornAChR modulation, Cytotoxicity
Methyl 2-(trifluoromethyl)-6-(4-fluorophenyl)nicotinateModerate anti-inflammatoryInhibition of cytokine release
Ethyl 2-(fluoromethyl)-6-(4-chlorophenyl)nicotinateAntimicrobialDisruption of bacterial cell membranes

Properties

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C15H12F3NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3

InChI Key

SSXFBQULUGEONC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C(F)F

Origin of Product

United States

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